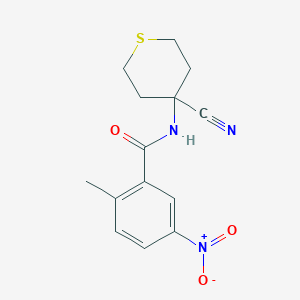

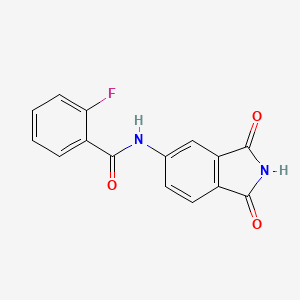

![molecular formula C14H15N5O2 B2865437 3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide CAS No. 2097902-71-9](/img/structure/B2865437.png)

3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in drug discovery studies against various diseases . This compound also contains a cyano group (-CN) and an amide group (-CONH2), which are common functional groups in organic chemistry .

科学的研究の応用

Synthesis and Medicinal Chemistry Applications One of the primary interests in derivatives of 3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide lies in their potential for the development of novel therapeutic agents. For instance, the study on alkylating benzamides with melanoma cytotoxicity revealed that benzamide derivatives conjugated with alkylating cytostatics exhibited higher toxicity against melanoma cells compared to the parent chlorambucil, suggesting their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004). Similarly, the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives showed remarkable antiavian influenza virus activity, demonstrating the compound's utility in antiviral research (Hebishy et al., 2020).

Organic Synthesis and Chemical Reactivity Research into the synthesis and reactivity of cyano and benzamide derivatives has led to the development of new synthetic methodologies and the exploration of novel reaction mechanisms. The study on cyano(ethoxycarbonothioylthio)methyl benzoate as a one-carbon radical equivalent highlights the use of cyano derivatives in radical addition reactions, offering a versatile approach for constructing complex molecules (Bagal et al., 2006). Another example is the synthesis of substituted 2-methylene-1,3-oxazolidines and related compounds, showcasing the diversity of structures that can be accessed through reactions involving cyano and isocyanate functionalities (Basheer et al., 2006).

Materials Science and Sensor Development The structural features of cyano and benzamide derivatives also find applications in materials science, particularly in the development of sensors and functional materials. For example, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized and demonstrated excellent performance in the naked-eye detection of fluoride anions, leveraging the properties of benzamide derivatives for colorimetric sensing (Younes et al., 2020).

将来の方向性

The future directions for research on “3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide” could include further exploration of its synthesis, investigation of its chemical reactivity, determination of its physical and chemical properties, assessment of its safety and hazards, and exploration of its potential biological activities . This could lead to the discovery of new drug candidates or the development of new synthetic methodologies .

作用機序

Target of Action

Compounds containing the 1,2,4-triazole moiety, such as this one, are known to interact with various biological receptors .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.

Biochemical Pathways

Compounds containing the 1,2,4-triazole moiety have been found to possess various pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety may influence these properties, as triazoles are known to have good bioavailability and metabolic stability .

Result of Action

Compounds containing the 1,2,4-triazole moiety have been found to possess various pharmacological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound may have similar effects.

特性

IUPAC Name |

3-cyano-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c15-9-12-2-1-3-13(8-12)14(20)17-4-6-21-7-5-19-11-16-10-18-19/h1-3,8,10-11H,4-7H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSNVTLOGOUJFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCOCCN2C=NC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2865354.png)

![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride](/img/structure/B2865361.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865363.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2865368.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2865370.png)

![2-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2865371.png)